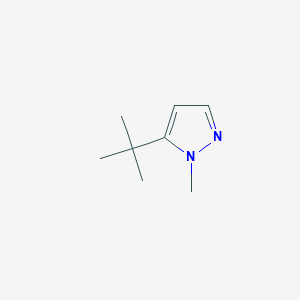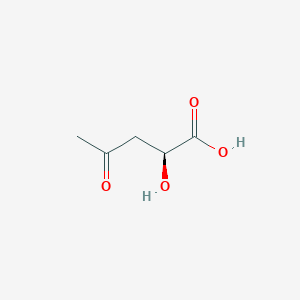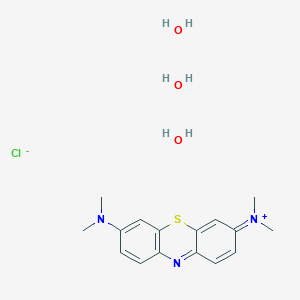
Anthraquinone-2,3-dicarboxylic Acid
Overview
Description
Anthraquinone-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 27485-15-0 . It has a molecular weight of 296.24 and is used in the preparation of anthraquinonedicarboximide dyes .
Synthesis Analysis
While specific synthesis methods for Anthraquinone-2,3-dicarboxylic Acid were not found in the search results, it’s worth noting that anthraquinones can be synthesized from benzophenone-2,4,5-tricarboxylic acid .Molecular Structure Analysis
The molecular formula of Anthraquinone-2,3-dicarboxylic Acid is C16H8O6 . The InChI Code is 1S/C16H8O6/c17-13-11(15(19)20)9-5-7-3-1-2-4-8(7)6-10(9)12(14(13)18)16(21)22/h1-6H,(H,19,20)(H,21,22) .Physical And Chemical Properties Analysis
Anthraquinone-2,3-dicarboxylic Acid has a molecular weight of 296.23 .Scientific Research Applications
Degradation Product of Polycyclic Aromatic Hydrocarbons (PAHs)
Anthraquinone-2,3-dicarboxylic Acid is identified as an ozonolysis degradation product of PAHs, which are organic compounds with multiple aromatic rings .
Preparation of Dyes
This compound is utilized in the synthesis of anthraquinonedicarboximide dyes, which are used for various dyeing applications .
Electron Shuttling Mediator
It serves as an electron shuttling mediator and attached electron relay for enzymes like horseradish peroxidase (HRP), enhancing their efficiency .
Generation of Hydrogen Peroxide
A novel method involves the aerobic photooxidation of 2-propanol using Anthraquinone-2,3-dicarboxylic Acid to efficiently generate hydrogen peroxide .
Bird Repellant
The efficacy of Anthraquinone as a bird repellant has been investigated on crops like corn and sunflowers to protect against birds such as Canadian geese, Pheasants, and Red-winged Blackbirds .
Metal-Organic Frameworks (MOFs)
Advanced MOFs have been synthesized using Anthraquinone-2,3-dicarboxylic Acid as a ligand with metals like zinc and manganese to create electrodes for lithium-ion batteries (LIBs) .
Coordination Chemistry
Anthraquinone-2,3-dicarboxylic Acid coordinates with metal ion species to form metal complexes, which have potential applications in various fields including catalysis and materials science .
Mechanism of Action
Target of Action
Anthraquinone-2,3-dicarboxylic Acid, also known as 9,10-dioxoanthracene-2,3-dicarboxylic Acid, has been found to target essential cellular proteins . It has been shown to interact with key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Mode of Action
The compound interacts with its targets, leading to a variety of effects. For instance, it has been found to inhibit the activation of the nuclear factor (NF)-κB and activator protein (AP)-1 pathways by directly suppressing upstream signaling enzymes including interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) .
Biochemical Pathways
Anthraquinone-2,3-dicarboxylic Acid affects several biochemical pathways. It inhibits cancer progression by targeting essential cellular proteins . It also impacts the NF-κB and AP-1 pathways, which play crucial roles in inflammation and immune responses .
Result of Action
The molecular and cellular effects of Anthraquinone-2,3-dicarboxylic Acid’s action are diverse. It has been found to inhibit cancer progression , and it can also suppress the activation of certain inflammatory pathways . In the context of lithium-ion batteries, it has been used as a cathode material, showing good cycle stability .
Action Environment
The action of Anthraquinone-2,3-dicarboxylic Acid can be influenced by environmental factors. For instance, in the context of lithium-ion batteries, the compound can dissolve in organic electrolytes during the cycling process, leading to decay of capacity and poor cycling stability . In terms of safety, it is recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9,10-dioxoanthracene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVQIKBLXBIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394930 | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthraquinone-2,3-dicarboxylic Acid | |
CAS RN |
27485-15-0 | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)


